Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 2031269-08-4 . It has a molecular weight of 265.31 and its IUPAC name is tert-butyl 4-acryloyl-3-cyanopiperazine-1-carboxylate . The compound is typically stored at room temperature and is available in powder form .
Scientific Research Applications
Synthesis and Characterization
- Tert-butyl piperazine derivatives, closely related to Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate, have been synthesized and characterized using various techniques like LCMS, NMR, IR, and CHN elemental analysis. These compounds are crystallized in specific crystal systems and exhibit interesting intermolecular interactions (Sanjeevarayappa et al., 2015).
- Another derivative, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been reported with detailed crystal and molecular structure analysis, highlighting typical bond lengths and angles (Mamat et al., 2012).
Biological Evaluation
- Some derivatives of tert-butyl piperazine-carboxylates have been evaluated for their biological activities. A particular compound exhibited poor antibacterial and moderate anthelmintic activity, suggesting potential in pharmacological research (Sanjeevarayappa et al., 2015).
Molecular Structural Studies
- Detailed structural analysis of these derivatives, including sterically congested piperazine derivatives, offers insights into their novel chemistry and pharmacologically useful core structures (Gumireddy et al., 2021).
Application in Catalysis
- Piperazine derivatives have been used in catalytic activities, for example, in acylation chemistry. They have been synthesized and polymerized for such purposes, indicating their role in advanced chemical synthesis (Mennenga et al., 2015).
Anticorrosive Behavior
- Novel tert-butyl piperazine-1-carboxylate compounds have been investigated for their anticorrosive properties on carbon steel, showing significant inhibition efficiency. This suggests potential applications in material science and engineering (Praveen et al., 2021).
Safety and Hazards
The safety information available indicates that Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of action
Piperazine derivatives are often studied for their potential biological activities, including acting on central nervous system receptors .
Biochemical pathways
Piperazine derivatives can interact with various biochemical pathways depending on their specific substituents .
Action environment
The action, efficacy, and stability of “Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The tert-butyl group may increase the compound’s lipophilicity, potentially affecting its distribution in the body .
Biochemical Analysis
Biochemical Properties
The role of Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate in biochemical reactions is not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
. Preliminary studies suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-documented. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
tert-butyl 3-cyano-4-prop-2-enoylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-5-11(17)16-7-6-15(9-10(16)8-14)12(18)19-13(2,3)4/h5,10H,1,6-7,9H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNAKQCEOVGIBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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